![molecular formula C8H12ClNO B13008048 N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)
N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide involves several steps. One common synthetic route includes the reaction of 3-chlorobicyclo[1.1.1]pentane with acetamide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development .
Análisis De Reacciones Químicas
N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays and studies to understand molecular interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide can be compared with other similar compounds, such as:
N-((3-chlorobicyclo[1.1.1]Pentan-1-yl)methyl)-N-methylacetamide: This compound has a similar structure but includes an additional methyl group, which may alter its chemical properties and reactivity.
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a different functional group, which may result in different applications and reactivity.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C8H12ClNO |
|---|---|
Peso molecular |
173.64 g/mol |
Nombre IUPAC |
N-[(3-chloro-1-bicyclo[1.1.1]pentanyl)methyl]acetamide |
InChI |
InChI=1S/C8H12ClNO/c1-6(11)10-5-7-2-8(9,3-7)4-7/h2-5H2,1H3,(H,10,11) |
Clave InChI |
OBGKEVHCXQUWGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC12CC(C1)(C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


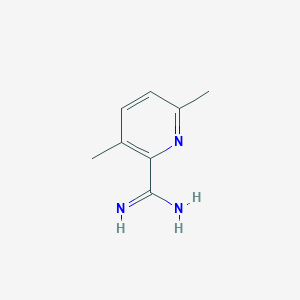
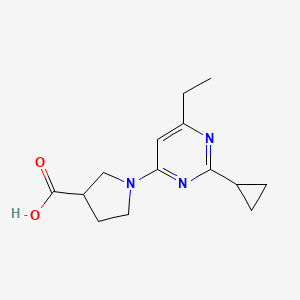


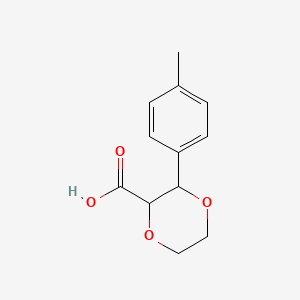
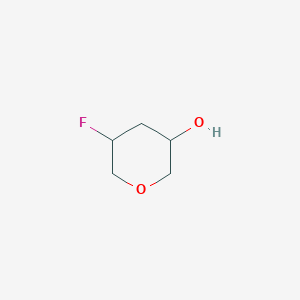

![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)
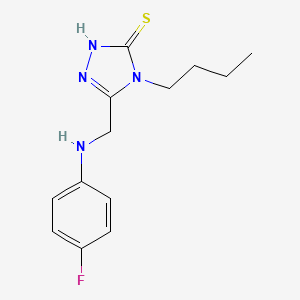
![Methyl [3,3'-bipyridine]-2-carboxylate](/img/structure/B13008034.png)

![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
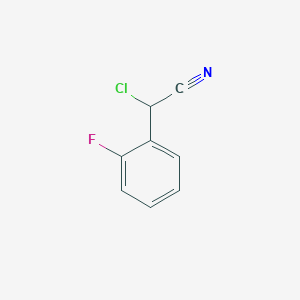
![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
